Sodium 2,4-difluorobenzoate
Overview
Description
Sodium 2,4-difluorobenzoate is an organic compound with the molecular formula C7H3F2NaO2 It is the sodium salt of 2,4-difluorobenzoic acid and is characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 4 positions
Mechanism of Action
Target of Action
Sodium 2,4-difluorobenzoate is a salt of the antipyretic antipyretics, Benzoates . It is used in the treatment of fever and other symptoms of infection . The sodium salicylate is an active ingredient in many over-the-counter fever reducers .
Result of Action
This compound is used in the treatment of fever and other symptoms of infection . The sodium salicylate is an active ingredient in many over-the-counter fever reducers . It has been shown to be a toxic substance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4-difluorobenzoic acid, the precursor to sodium 2,4-difluorobenzoate, typically involves the oxidation and fluorination of 2,4-dinitrotoluene. Potassium permanganate is used as the oxidizing agent, and potassium fluoride is used as the fluorinating agent . The process is noted for its simplicity, environmental friendliness, high yield, and low cost.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the neutralization of 2,4-difluorobenzoic acid with sodium hydroxide. This reaction produces this compound and water as by-products. The reaction is typically carried out in an aqueous medium to facilitate the dissolution and subsequent crystallization of the product.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylate group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution: Products include derivatives where the fluorine atoms are replaced by other functional groups.
Reduction: The major product is 2,4-difluorobenzyl alcohol.
Oxidation: Products include 2,4-difluoroquinone and other oxidized species.
Scientific Research Applications
Sodium 2,4-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: It serves as a tool for studying enzyme inhibition and protein-ligand interactions due to its unique fluorine atoms.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and agrochemicals
Comparison with Similar Compounds
- Sodium 2-fluorobenzoate
- Sodium 4-fluorobenzoate
- Sodium 2,6-difluorobenzoate
Comparison: Sodium 2,4-difluorobenzoate is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. Compared to sodium 2-fluorobenzoate and sodium 4-fluorobenzoate, it exhibits different reactivity and binding characteristics. Sodium 2,6-difluorobenzoate, while similar, has fluorine atoms at different positions, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
2,4-difluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYBIFYEWYWYAN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2O2- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701291489 | |
Record name | Benzoic acid, 2,4-difluoro-, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701291489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83198-07-6 | |
Record name | Benzoic acid, 2,4-difluoro-, ion(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83198-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4-difluoro-, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701291489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2,4-difluoro-, ion(1-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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